molecular formula C9H3F3N4OS B2903871 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide CAS No. 956741-61-0

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide

Cat. No.: B2903871
CAS No.: 956741-61-0
M. Wt: 272.21
InChI Key: LUNHFIBFLYVHTF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide (TPTZ) is an organic compound that belongs to a class of heterocyclic molecules. It is closely related to 3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of TPTZ includes a thiophene ring, a pyridine ring, a trifluoromethyl group, and an azide group. The presence of these groups can significantly affect the compound’s chemical properties and reactivity.


Physical and Chemical Properties Analysis

TPTZ has a molecular weight of 272.21. The related compound, 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid, has a predicted boiling point of 385.4±37.0 °C, a predicted density of 1.623±0.06 g/cm3, and a predicted pKa of 2.66±0.30 .

Future Directions

Thiophene-based analogs, including TPTZ, have attracted interest due to their potential biological activity . They play a vital role in medicinal chemistry for developing advanced compounds with various biological effects. Therefore, future research may focus on exploring the biological activities of TPTZ and its derivatives, as well as developing new synthetic methods for these compounds .

Properties

IUPAC Name

6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N4OS/c10-9(11,12)4-1-6-5(14-3-4)2-7(18-6)8(17)15-16-13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHFIBFLYVHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)C(=O)N=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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